Compound Description: YM758 is a novel “funny” If current channel inhibitor being developed for treating stable angina and atrial fibrillation. It exhibits extensive accumulation and long-term retention in the eyeballs and thoracic aorta of rats. [, , , , , ]
Relevance: While not a direct structural analog, YM758 shares a key structural feature with the target compound: both contain a tetrahydroisoquinoline moiety linked to a carbonyl group. This structural similarity suggests potential overlap in biological activity and target binding. Specifically, both compounds have a 1,2,3,4-tetrahydroisoquinoline ring system directly connected to a carbonyl group, indicating their potential interaction with similar biological targets. [, , , , , ]
Compound Description: YM-252124 is a major metabolite of YM758. It demonstrates inhibitory effects on human and rat organic cation transporter 2 (OCT2), suggesting a role in renal excretion. [, , , , , ]
Relevance: Like YM758, YM-252124 also contains the 1,2,3,4-tetrahydroisoquinoline moiety linked to a carbonyl group, highlighting a structural connection to the target compound, 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline. This shared motif further emphasizes the potential for common biological activity and binding properties within this group of compounds. [, , , , , ]
Compound Description: YM-385461, a derivative of p-aminohippuric acid, is a metabolite of YM758 found in plasma. It is suggested to undergo renal secretion via the human and rat organic anion transporter 1 (OAT1). [, , , , , ]
Relevance: Although structurally distinct from the target compound, 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, YM-385461's identification as a metabolite of YM758 provides valuable insights into the metabolic pathways associated with tetrahydroisoquinoline-containing compounds. This information could be useful in understanding the potential metabolism of the target compound. [, , , , , ]
Compound Description: Identified as a significant metabolite of YM758 in both urine and plasma, YM-385459 provides further evidence of metabolic pathways involving tetrahydroisoquinoline-based structures. [, , , , , ]
Relevance: Although not directly analogous, YM-385459's structure holds significance as a metabolite of YM758. Both YM-385459 and 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, share the core tetrahydroisoquinoline unit connected to a carbonyl, potentially suggesting common metabolic breakdown patterns. [, , , , , ]
Compound Description: AS2036329 is a metabolite of YM758 found in urine and plasma, further demonstrating the metabolic pathways associated with tetrahydroisoquinoline-containing molecules. [, , , , , ]
Relevance: AS2036329, although structurally distinct from the target compound, is notable as a metabolite of YM758. Both compounds, including 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, possess the fundamental tetrahydroisoquinoline unit, suggesting potential commonalities in their metabolic transformation processes. [, , , , , ]
Compound Description: This series of compounds was used as intermediates in the synthesis of 2-substituted (10aS)-10,10a-dihydroimidazo[1,5-b]isoquinoline-1,3(2H,5H)-diones (hydantoins). []
Relevance: These compounds share the 1,2,3,4-tetrahydroisoquinoline core with 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, although the substitution patterns differ. This structural similarity places them within the same chemical class. []
Compound Description: These hydantoin derivatives were synthesized from methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate and various isocyanates. []
Relevance: While containing a fused ring system, these compounds retain the 1,2,3,4-tetrahydroisoquinoline core found in 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, signifying a relationship based on shared structural elements. []
Compound Description: Analogous to the hydantoin derivatives, these thiohydantoins were prepared using isothiocyanates instead of isocyanates in the reaction with methyl (S)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. []
Relevance: Similar to the hydantoins, these compounds also possess the 1,2,3,4-tetrahydroisoquinoline core, establishing a structural link with 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline. []
Compound Description: These macrocyclic compounds act as potent Hepatitis C virus (HCV) NS3 protease inhibitors. Their design aimed to enhance binding to the protease through interactions with the Ala156 methyl group. []
Relevance: These macrocycles, while structurally more complex, contain a 1,2,3,4-tetrahydroisoquinoline unit that is also present in 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline. This shared feature underscores their connection based on a common pharmacophore. []
Compound Description: These uracil acyclonucleosides exhibit inhibitory effects on deoxythymidine monophosphate (dTMP) and deoxyguanosine monophosphate (dGMP) synthesis, potentially impacting DNA synthesis in tumor cells. []
Relevance: Despite their distinct chemical structures, these acyclonucleosides provide a point of reference for comparing the biological activities of structurally diverse compounds with 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, particularly in the context of cancer research. []
11. 1-(4-Chlorophenyl)-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline, 1-(2,3-Dichlorophenyl)-6,7-dihydroxy 1,2,3,4-tetrahydroisoquinoline, and 1-(3-Methoxyphenyl)-6,7-dihydroxy 1,2,3,4-tetrahydroisoquinoline []
Compound Description: These 1,2,3,4-tetrahydroisoquinoline derivatives demonstrate inhibitory effects on dTMP and dGMP synthesis, specifically in neurofibrosarcoma cells. []
Relevance: These compounds are particularly noteworthy as they are structural analogs of 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline. They share the central 1,2,3,4-tetrahydroisoquinoline scaffold with differing substituents, suggesting potentially similar mechanisms of action and biological targets. []
Compound Description: THI 53 exhibits anti-inflammatory properties by inhibiting lipopolysaccharide (LPS)-induced nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) expression. Its mechanism involves the regulation of both the nuclear factor-κB (NF-κB) and interferon-β/tyrosine kinase 2/Janus tyrosine kinase 2-signal transducer and activator of transcription-1 (IFN-β/Tyk2/JAK2-STAT-1) pathways. []
Relevance: THI 53 is a structural analog of 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, with both sharing the central 1,2,3,4-tetrahydroisoquinoline core. Despite different substituents, their structural similarity suggests they may exhibit overlapping biological activities. []
Compound Description: This compound represents a derivative of the 1,2,3,4-tetrahydro-6H-1,5-methanobenzo[d][1,2]diazocine system, synthesized from m-methoxyphenylacetone. []
Relevance: While possessing a distinct ring system, this compound shares structural features with 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, including the presence of a tetrahydroisoquinoline-like motif within its structure. []
Compound Description: This series of compounds represents a class of 5-HT1A and 5-HT2A receptor ligands. []
Relevance: While possessing a β-carboline core, these compounds share a structural motif with 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline in the form of the 1,2,3,4-tetrahydro ring system directly attached to a carbonyl. This suggests a potential for interaction with similar biological targets. []
15. 1,4-Benzoxazin-3(4H)-one, 1,2-Benzoxazolin-3-one, and 1,3-Benzoxazolin-2,4-dione Arylpiperazine Derivatives []
Compound Description: This series explores arylpiperazine derivatives of different heterocyclic cores as potential 5-HT1A and 5-HT2A receptor ligands. []
Relevance: Although structurally diverse, these compounds provide a valuable point of comparison for the structure-activity relationship studies of 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, particularly in the context of exploring different heterocyclic scaffolds for modulating serotonin receptor activity. []
Compound Description: R-VK4-40 is a novel, highly selective dopamine D3 receptor (D3R) antagonist with potential for treating opioid use disorder. It demonstrates a favorable cardiovascular safety profile, even in the presence of opioids or cocaine. []
Relevance: While structurally different from the target compound, R-VK4-40's role as a D3R antagonist highlights the potential for exploring 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline and its analogs for activity at various neurotransmitter receptors. This is particularly relevant given the presence of the tetrahydroisoquinoline moiety, which is a common pharmacophore in CNS-active compounds. []
Compound Description: Similar to R-VK4-40, R-VK4-116 is another novel, highly selective D3R antagonist with a promising safety profile and potential for treating opioid and cocaine use disorders. []
Relevance: While not directly analogous in structure, R-VK4-116's classification as a D3R antagonist encourages the exploration of 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline and related compounds for potential interactions with neurotransmitter receptors, including D3R. The tetrahydroisoquinoline moiety, often found in CNS-active drugs, further strengthens this suggestion. []
Compound Description: This compound exhibits selective COX-1 inhibitory activity and also interacts with P-glycoprotein. []
Relevance: Although structurally dissimilar to 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, Compound 8's identification as a COX-1 inhibitor highlights the potential for exploring structurally related compounds, including those containing tetrahydroisoquinoline, for activity against COX enzymes. []
Compound Description: Compound 17 displays selective COX-2 inhibitory activity in the sub-micromolar range and interacts with P-glycoprotein. []
Relevance: This compound, while structurally distinct, provides an interesting comparison point for 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline. Both incorporate the isoxazole ring and a tetrahydroisoquinoline moiety, albeit with differing substitution patterns and linkages. This suggests a potential for shared biological activities and warrants further investigation. []
20. (S)-N-(4-Hydroxyphenyl)-3-(6-(3-(morpholinomethyl)-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)benzo[d][1,3]dioxol-5-yl)-N-phenyl-5,6,7,8-tetrahydroindolizine-1-carboxamide (S 55746) [, ]
Compound Description: S 55746 is a novel, selective Bcl-2 inhibitor under development for restoring apoptosis in cancer treatment. Its pharmacokinetic profile is characterized by nonlinear dose and time dependencies. [, ]
Relevance: This compound presents a close structural analog to 2-{[5-(3-Methoxyphenyl)-3-Isoxazolyl]carbonyl}-1,2,3,4-tetrahydroisoquinoline, as both share the central 1,2,3,4-tetrahydroisoquinoline scaffold linked to a carbonyl group. This strong structural similarity suggests they might have overlapping biological activities and may even target similar pathways. [, ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.